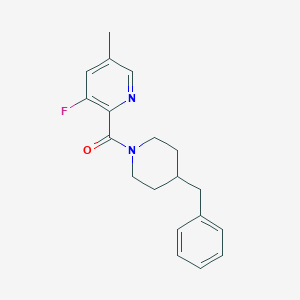

2-(4-Benzylpiperidine-1-carbonyl)-3-fluoro-5-methylpyridine

Description

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-(3-fluoro-5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-14-11-17(20)18(21-13-14)19(23)22-9-7-16(8-10-22)12-15-5-3-2-4-6-15/h2-6,11,13,16H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEDXQLZRFTESX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidine-1-carbonyl)-3-fluoro-5-methylpyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative reacts with a fluorinated pyridine under controlled conditions. The reaction often requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as hydrogenation, cyclization, and functional group protection/deprotection to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidine-1-carbonyl)-3-fluoro-5-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine .

Scientific Research Applications

Structure

The structure of the compound features a piperidine ring substituted with a benzyl group and a carbonyl moiety, alongside a fluorinated pyridine. This unique arrangement contributes to its biological activity.

Neuropharmacology

Research indicates that compounds similar to 2-(4-Benzylpiperidine-1-carbonyl)-3-fluoro-5-methylpyridine may exhibit inhibitory effects on monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism. Inhibiting these enzymes can enhance levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

Case Study: Monoamine Oxidase Inhibition

A study demonstrated that derivatives of benzylpiperidine exhibited varying degrees of MAO-B inhibition, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease and depression .

Cancer Research

The compound's structural features have led to investigations into its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In vitro studies have shown that similar compounds can induce cytotoxic effects on cancer cell lines such as PC3 (prostate cancer) and A549 (lung cancer). The IC50 values for these compounds indicate their effectiveness in inhibiting cell growth, making them potential candidates for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives can exhibit antifungal and antibacterial activities against various pathogens.

Data Table: Antimicrobial Activity

| Pathogen | Compound Concentration | Activity Level |

|---|---|---|

| Botrytis cinerea | 50 µg/ml | Moderate |

| Colletotrichum gloeosporioides | 50 µg/ml | Good |

| Staphylococcus aureus | 100 µg/ml | Low |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .

Histone Demethylase Modulation

Recent research has focused on the role of histone demethylases in gene regulation and cancer progression. The compound has been identified as a potential modulator of these enzymes, which could lead to innovative approaches in cancer therapy.

Case Study: Histone Modulation

A patent application describes the use of similar compounds in modulating histone lysine demethylase activity, which is crucial for epigenetic regulation in cancer cells . This modulation may enhance the efficacy of existing therapies by reversing aberrant gene expression patterns associated with tumorigenesis.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidine-1-carbonyl)-3-fluoro-5-methylpyridine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The fluorinated pyridine ring may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

3-Fluoro-5-methylpyridine (CAS 407-21-6)

- Structure : Simplest analog, lacking the benzylpiperidine-carbonyl group.

- Applications : Widely used as a building block for pharmaceuticals and agrochemicals.

- Key Differences : The absence of the piperidine-carbonyl-benzyl chain reduces molecular weight (MW: 125.12 g/mol) and lipophilicity (predicted logP: 1.2) compared to the target compound (estimated MW: ~340 g/mol; logP: ~3.5) .

5-Fluoro-3-methylpyridine-2-boronic acid (CAS 1150561-71-9)

- Structure : Contains a boronic acid group at position 2, enabling Suzuki-Miyaura coupling.

- Key Differences : The boronic acid functionality introduces synthetic versatility but reduces stability under physiological conditions compared to the carbonyl-linked benzylpiperidine group in the target compound .

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine

- Structure : A bis-pyridine derivative with chloro and substituted phenyl groups.

- Pharmacological Relevance : Demonstrated antitumor activity in studies by Ghorab et al. (2009), highlighting the importance of halogenated pyridines in drug design. However, the lack of a piperidine moiety limits its CNS penetration compared to the target compound .

Piperidine-Containing Analogs

5-(4-Fluorobenzylidene)-4′-(4-fluorophenyl)-1,1′-dimethyldispiro[piperidine-3,3′-pyrrolidine]

Methoxamedrine (CAS 390-28-3)

- Structure : Piperidine derivative with methoxy and amine groups.

- Pharmacological Relevance: Known for vasodilatory effects. The absence of a fluoropyridine ring in methoxamedrine results in distinct electronic properties and target selectivity .

Biological Activity

2-(4-Benzylpiperidine-1-carbonyl)-3-fluoro-5-methylpyridine is a synthetic compound belonging to the class of piperidine derivatives, which have garnered significant interest for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a piperidine ring, a benzyl group, and a fluorinated pyridine moiety. Its IUPAC name is (4-benzylpiperidin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone, with a molecular weight of approximately 312.4 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular, a study demonstrated that related piperidine compounds exhibited significant apoptosis induction in hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

2. Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective effects. The compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are critical in the pathophysiology of Alzheimer's disease. This dual inhibition may enhance cognitive function by increasing acetylcholine levels in the brain .

3. Anti-inflammatory Properties

Compounds containing the piperidine structure have demonstrated anti-inflammatory effects through modulation of inflammatory pathways. They may act by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential applications in treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors, including muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and survival pathways in cancer .

- Enzyme Inhibition : Inhibition of AChE and BuChE leads to increased levels of acetylcholine, promoting enhanced neurotransmission and cognitive function .

- Cytotoxic Mechanisms : The induction of apoptosis in cancer cells is thought to occur via mitochondrial pathways influenced by the compound's structural features that facilitate interactions with cellular proteins involved in cell death .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(4-benzylpiperidine-1-carbonyl)-3-fluoro-5-methylpyridine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves condensation of aromatic acid chlorides with piperidine derivatives (e.g., 4-benzylpiperidine) under anhydrous conditions. Optimizing yields requires controlled stoichiometry (1:1.2 molar ratio of piperidine to acid chloride), inert atmosphere (N₂/Ar), and reflux in dichloromethane or chloroform at 40–60°C for 6–12 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitoring by TLC or HPLC ensures intermediate stability and product purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the benzylpiperidine moiety (δ 1.5–2.8 ppm for piperidine protons; δ 125–140 ppm for aromatic carbons) and the fluoropyridine ring (¹⁹F NMR: δ −110 to −120 ppm) .

- IR : Confirm carbonyl (C=O) stretch at 1650–1700 cm⁻¹ and C-F bond at 1100–1200 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ should align with the molecular weight (e.g., ~370–380 g/mol for similar derivatives) .

Q. How can researchers select appropriate starting materials for synthesizing fluorinated pyridine derivatives like this compound?

- Methodological Answer : Prioritize commercially available fluoropyridine precursors (e.g., 3-fluoro-5-methylpyridine, CAS 407-21-6) with documented reactivity in nucleophilic acyl substitution or cross-coupling reactions . Verify purity (>95% by HPLC) and compatibility with piperidine-based reagents to avoid side reactions (e.g., dehalogenation) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for benzoylpiperidine derivatives across different assay systems?

- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line permeability, protein binding). Use orthogonal assays (e.g., in vitro enzyme inhibition + cell-based viability) and control for physicochemical properties (logP, solubility). Statistical meta-analysis of IC₅₀ values across studies can identify outliers . For example, conflicting kinase inhibition data may require crystallographic validation of binding modes .

Q. How does stereochemical configuration at the piperidine ring impact the compound’s pharmacological profile?

- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) and X-ray crystallography are mandatory for isolating (R)- or (S)-isomers . Compare isomers via:

- Binding affinity : Surface plasmon resonance (SPR) or ITC against target proteins.

- Metabolic stability : Liver microsome assays (e.g., CYP450 isoform susceptibility) .

- Pharmacokinetics : Plasma protein binding and clearance rates in rodent models.

Q. What computational approaches predict the metabolic stability of fluorinated pyridine derivatives?

- Methodological Answer : Use density functional theory (DFT) to model C-F bond cleavage energetics and identify metabolic hot spots. Combine with in silico ADMET tools (e.g., SwissADME, Schrödinger’s QikProp) to predict cytochrome P450 interactions and half-life. Validate with in vitro hepatocyte assays .

Q. How can researchers address low solubility of this compound in aqueous buffers during in vitro testing?

- Methodological Answer :

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.

- pH adjustment : Solubilize via protonation/deprotonation (pKa ~4.5–5.5 for pyridine nitrogen) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in bioactivity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism, R drc package). Report EC₅₀/IC₅₀ with 95% confidence intervals. For low-n datasets, apply Bayesian hierarchical models to reduce uncertainty .

Q. How should researchers design experiments to validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.